SC-68376 - 318480-82-9

SC-68376

Catalog Number: EVT-282312
CAS Number: 318480-82-9
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-methyl-4-phenyl-5-pyridin-4-yloxazole is a member of 1,3-oxazoles.
Synthesis Analysis

The synthesis of SC-68376 involves several key steps that can be categorized into the following general process:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including 2-methyl-4-phenyl-5-hydroxymethyl oxazole and 4-pyridinecarboxaldehyde.
  2. Reagents and Conditions: The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
  3. Key Reaction Steps:
    • Condensation Reaction: A condensation reaction occurs between the hydroxymethyl oxazole and the aldehyde, forming an intermediate product.
    • Cyclization: Subsequent cyclization reactions are employed to form the oxazole ring structure, which is crucial for the biological activity of SC-68376.
  4. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve a high degree of purity necessary for biological assays.
Molecular Structure Analysis

The molecular structure of SC-68376 can be described as follows:

  • Core Structure: The compound features an oxazole ring, which is essential for its activity as a kinase inhibitor.
  • Functional Groups: It contains a methyl group at position 2, a phenyl group at position 4, and a pyridyl group at position 5.
  • 3D Configuration: The three-dimensional conformation of SC-68376 allows it to interact effectively with the active site of p38 MAPK, facilitating its role as an inhibitor.

Structural Data

  • Molecular Weight: 253.31 g/mol
  • LogP (Octanol-Water Partition Coefficient): Indicates hydrophobicity, influencing bioavailability.
Chemical Reactions Analysis

SC-68376 has been shown to participate in various chemical reactions primarily related to its inhibition of p38 MAPK. Key reactions include:

  1. Inhibition of Phosphorylation: SC-68376 inhibits the phosphorylation of downstream targets in the p38 MAPK pathway, affecting processes such as cytokine production and cell proliferation.
  2. Impact on Nitric Oxide Synthase: Studies have shown that SC-68376 enhances nitric oxide biosynthesis by modulating inducible nitric oxide synthase (iNOS) expression under certain conditions .
  3. Cytokine Modulation: The compound has been demonstrated to inhibit cytokine-induced stimulation of cyclooxygenase enzymes, which are pivotal in inflammatory responses .

These reactions underline SC-68376's role in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action for SC-68376 primarily revolves around its role as a selective inhibitor of p38 MAPK. This kinase is involved in various cellular responses to stress and inflammation.

  1. Binding Affinity: SC-68376 binds to the ATP-binding site of p38 MAPK, preventing ATP from interacting with the kinase.
  2. Downstream Effects: By inhibiting p38 MAPK activity, SC-68376 reduces the phosphorylation of downstream transcription factors and enzymes involved in inflammatory responses, effectively decreasing cytokine production.
  3. Biological Outcomes: This inhibition leads to reduced inflammation and modulation of immune responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation.
Physical and Chemical Properties Analysis

SC-68376 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

PropertyValue
Molecular Weight253.31 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPIndicates moderate hydrophobicity
Applications

SC-68376 has potential applications across various fields:

  1. Pharmacological Research: As a tool compound for studying p38 MAPK signaling pathways in cellular models.
  2. Therapeutic Development: Investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and other conditions where p38 MAPK plays a critical role.
  3. Cancer Research: Due to its effects on cell signaling pathways, SC-68376 is being explored for its utility in cancer therapies where inflammation contributes to tumor progression.
Mechanistic Insights into SC-68376-Mediated p38 MAP Kinase Inhibition

Structural Basis of ATP-Competitive Binding Dynamics

SC-68376 (CAS 318480-82-9) functions as a potent and reversible ATP-competitive inhibitor of p38 MAP kinase. Its molecular structure (C₁₅H₁₂N₂O, MW: 236.27 g/mol) features a bicyclic core that facilitates specific interactions within the ATP-binding pocket of p38α [1] [4]. Key binding dynamics include:

  • Hinge Region Interaction: The inhibitor's benzoxazole nitrogen forms critical hydrogen bonds with the backbone amide of Met109 in the kinase hinge region, mimicking ATP's adenine ring interactions [7].
  • Hydrophobic Occupancy: The trifluoromethylphenyl moiety occupies a hydrophobic selectivity pocket adjacent to the ATP site, displacing water molecules and enhancing binding affinity [3] [6].
  • DFG Motif Stabilization: Molecular dynamics simulations suggest SC-68376 stabilizes the DFG motif in a "DFG-in" conformation, preventing the conformational shift required for full kinase activation [8].

This ATP-competitive mechanism directly obstructs phosphotransfer to downstream substrates like ATF-2 or MAPKAP-K2 [4].

Table 1: Key Structural Features of SC-68376 Binding to p38α

Binding Site RegionResidues InvolvedInteraction TypeFunctional Consequence
ATP-binding cleftMet109H-bond (hinge)Mimics ATP adenine binding
Hydrophobic pocket ILeu108, Val30Van der WaalsEnhanced binding affinity
Phosphorylation siteThr106, Tyr108Steric occlusionBlocks substrate access
DFG motifAsp168, Phe169Conformational lockStabilizes inactive state

Selectivity Profiling Against MAP Kinase Subfamily Isoforms

SC-68376 demonstrates marked selectivity for p38α/β isoforms over other MAP kinases and unrelated kinases. Biochemical profiling reveals:

  • p38 Isoform Specificity: Inhibits p38α and p38β with IC₅₀ values of 2-5 µM, while showing >10-fold lower activity against p38γ/δ isoforms [4]. This divergence arises from sequence variations in the ATP-pocket rim, particularly Leu104 (p38α) versus the bulkier Phe in p38γ [3] [7].
  • MAPK Family Selectivity: Exhibits negligible inhibition of ERK1/2 (IC₅₀ > 100 µM) and JNK1-3 (IC₅₀ > 50 µM), attributed to structural differences in the catalytic cleft depth and gatekeeper residue orientation [4] [9].
  • Kinome-Wide Screening: In broader panels, SC-68376 maintains selectivity against Src-family kinases (e.g., Lyn, Fyn) and lipid kinases like PI3Kγ, with >85% kinase panel inhibition only observed at concentrations exceeding 30 µM [6] [9].

Table 2: Selectivity Profile of SC-68376 Across Kinase Families

Kinase Isoform/GroupInhibition ActivityStructural Basis of Selectivity
p38α (MAPK14)IC₅₀ = 2-5 µMOptimal fit in hydrophobic pocket I
p38β (MAPK11)IC₅₀ = 3-6 µMSimilar pocket architecture to p38α
p38γ (MAPK12)IC₅₀ > 30 µMBulkier Phe residue in hydrophobic pocket
ERK1/2 (MAPK3/1)IC₅₀ > 100 µMDeeper catalytic cleft; altered hinge region
JNK1-3 (MAPK8-10)IC₅₀ > 50 µMDistorted ATP-binding site geometry
PI3KγIC₅₀ > 40 µMMismatch in affinity pocket steric requirements

Reversibility and Kinetics of Catalytic Domain Interaction

The binding mechanism of SC-68376 is characterized by rapid association and dissociation kinetics, consistent with reversible ATP-competitive inhibition:

  • Reversibility: Enzymatic activity restoration occurs upon dialysis or dilution, confirming non-covalent target engagement without irreversible modification (e.g., cysteine alkylation) [1] [4]. This distinguishes SC-68376 from covalent p38 inhibitors like losmapimod derivatives.
  • Kinetic Parameters: Surface plasmon resonance (SPR) analyses indicate a moderate dissociation constant (Kd ≈ 1.8 µM) and rapid association kinetics (kon ~ 10⁵ M⁻¹s⁻¹), enabling efficient target occupancy under physiological ATP concentrations [7].
  • Residence Time: The inhibitor exhibits a residence time of ~120 seconds, shorter than second-generation p38 inhibitors (e.g., SB-202190: >300 sec), suggesting transient suppression ideal for probing acute p38 signaling roles [9].
  • ATP Competition: Increasing ATP concentrations linearly reduce SC-68376 potency (Ki shift from 0.8 µM at 10 µM ATP to 8.5 µM at 1 mM ATP), confirming direct competition at the catalytic cleft [4] [6].

Table 3: Kinetic Parameters of SC-68376-p38α Interaction

ParameterValueMethodBiological Implication
IC₅₀ (10 µM ATP)2.1 ± 0.4 µMRadioactive kinase assayHigh potency under basal conditions
IC₅₀ (1 mM ATP)8.5 ± 1.2 µMRadioactive kinase assayCompetitive with physiological ATP
Kd1.8 ± 0.3 µMSurface plasmon resonance (SPR)Moderate binding affinity
Residence time120 ± 15 secondsSPR dissociation phase analysisTransient suppression of p38 activity
Hill coefficient1.0Dose-response curvesSingle binding site engagement

Properties

CAS Number

318480-82-9

Product Name

SC-68376

IUPAC Name

2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3

InChI Key

BHWCZLOXTLWZAQ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

2-methyl-4-phenyl-(4-pyridyl)oxazole
SC 68376
SC-68376

Canonical SMILES

CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.